molecular formula C15H20ClN3O B276700 N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

Cat. No. B276700
M. Wt: 293.79 g/mol
InChI Key: HIQNVZMOZXAWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the imidazole-containing compounds family, which has been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to have significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. Additionally, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine is its potential therapeutic applications. It has been shown to have significant anti-inflammatory and anti-cancer effects, making it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the study of N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine. One potential area of research is the development of novel formulations that can improve the solubility and bioavailability of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to determine the safety and toxicity profile of this compound, which is essential for its clinical development.
In conclusion, N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory and anti-cancer effects make it a potential candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and its safety and toxicity profile.

Synthesis Methods

The synthesis of N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine involves the reaction of 5-chloro-2-ethoxybenzyl chloride with 3-(1H-imidazol-1-yl)propylamine in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been extensively studied for its potential therapeutic applications. It has been found to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, it has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.

properties

Molecular Formula

C15H20ClN3O

Molecular Weight

293.79 g/mol

IUPAC Name

N-[(5-chloro-2-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C15H20ClN3O/c1-2-20-15-5-4-14(16)10-13(15)11-17-6-3-8-19-9-7-18-12-19/h4-5,7,9-10,12,17H,2-3,6,8,11H2,1H3

InChI Key

HIQNVZMOZXAWEP-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Cl)CNCCCN2C=CN=C2

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CNCCCN2C=CN=C2

Origin of Product

United States

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